molecular formula C17H15N5S B2851805 3-ethyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058238-96-2

3-ethyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2851805
CAS No.: 1058238-96-2
M. Wt: 321.4
InChI Key: GAPXJYOVXGCBGA-UHFFFAOYSA-N
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Description

“3-ethyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a derivative of the triazolopyrimidine class of compounds . Triazolopyrimidines are nitrogen-containing heterocyclic compounds that have been found in many molecules of natural, human, or plant origin . They have been reported to exhibit biological activity in various therapeutic areas such as anti-cancer, anti-parasitic, antifungal, antiviral, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of triazolopyrimidines has been a topic of interest for many researchers . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings . For instance, Umar et al. developed a novel strategy for the synthesis of naphthalen-[1,2,4]-triazolo[4,3-a]pyrimidine hybrids as a multifunctional anti-Alzheimer’s agents .


Chemical Reactions Analysis

The reactivity of triazolopyrimidines has been studied extensively . They are known for their reactivity and have been used in various scientific domains, whether they are chemical, biological, or pharmacological .

Future Directions

Triazolopyrimidines, including “3-ethyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine”, are promising scaffolds for the development of new therapeutic agents . Their various bioactivities and structural similarity to some natural compounds such as purine render them as promising systems to create new agents for the treatment of various diseases .

Properties

IUPAC Name

3-ethyl-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5S/c1-2-22-16-15(20-21-22)17(19-11-18-16)23-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPXJYOVXGCBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC3=CC=CC4=CC=CC=C43)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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